molecular formula C21H24N4O2 B12356963 N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1h-indazole-3-carboxamide CAS No. 2748155-93-1

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1h-indazole-3-carboxamide

Cat. No.: B12356963
CAS No.: 2748155-93-1
M. Wt: 364.4 g/mol
InChI Key: IUFIUAWRCUVUCQ-UHFFFAOYSA-N
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Description

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound is known for its high potency and efficacy in binding to cannabinoid receptors, making it a subject of interest in both scientific research and forensic toxicology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide typically involves the reaction of 1-benzyl-1H-indazole-3-carboxylic acid with an appropriate amine derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include hydroxylated and dealkylated metabolites. These metabolites are often studied for their pharmacological and toxicological properties .

Scientific Research Applications

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection of synthetic cannabinoids.

    Biology: Studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for potential therapeutic applications, although its high potency and associated risks limit its use.

    Industry: Utilized in the development of new synthetic cannabinoids for research purposes

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, which are part of the endocannabinoid system. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses. The high affinity and efficacy of this compound at these receptors contribute to its potent effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide is unique due to its specific structural configuration, which imparts high potency and efficacy at cannabinoid receptors. This makes it a valuable compound for research, although its potential for abuse and associated risks necessitate careful handling and regulation .

Properties

CAS No.

2748155-93-1

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindazole-3-carboxamide

InChI

InChI=1S/C21H24N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h4-12,18H,13H2,1-3H3,(H2,22,26)(H,23,27)

InChI Key

IUFIUAWRCUVUCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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